Synthesis and Mechanistic Evaluation of 3-(4-Chlorophenyl)tetrahydro-2H-pyran: A Technical Whitepaper
Synthesis and Mechanistic Evaluation of 3-(4-Chlorophenyl)tetrahydro-2H-pyran: A Technical Whitepaper
Executive Summary
3-(4-Chlorophenyl)tetrahydro-2H-pyran (CAS: 1467061-91-1) is a critical heterocyclic building block utilized in the discovery and development of novel therapeutics. From a medicinal chemistry perspective, this scaffold is most notably recognized as a key structural motif in 5'-AMP-activated protein kinase (AMPK) activators[1]. AMPK functions as a master regulator of cellular energy homeostasis, and its pharmacological activation represents a highly validated therapeutic strategy for metabolic syndromes, type II diabetes, and renal diseases[2].
This whitepaper details the robust, two-step synthetic pathway for 3-(4-chlorophenyl)tetrahydro-2H-pyran, originally pioneered in pharmaceutical campaigns such as those detailed in [1]. As a Senior Application Scientist, I have structured this guide to emphasize the causality behind the experimental choices—specifically focusing on chemoselectivity, scalability, and the self-validating analytical checks required to ensure high-fidelity synthesis.
Retrosynthetic Strategy & Pathway Overview
The target molecule, a 3-aryltetrahydropyran, can be retrosynthetically disconnected into an aryl halide and a dihydropyran derivative. The forward synthesis employs a convergent two-step sequence:
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C-C Bond Formation: A Suzuki-Miyaura cross-coupling between 5-bromo-3,4-dihydro-2H-pyran and 4-chlorophenylboronic acid[3].
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Chemoselective Reduction: Catalytic hydrogenation of the resulting enol ether (alkene) to yield the saturated tetrahydropyran, carefully calibrated to prevent hydrodehalogenation of the aryl chloride[4].
Two-step synthesis pathway from 5-bromo-3,4-dihydro-2H-pyran to the final tetrahydropyran product.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Suzuki-Miyaura Cross-Coupling
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Objective: Synthesis of the intermediate 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran (CAS: 1467061-90-0).
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Mechanistic Rationale: The selection of PdCl2(dppf) as the precatalyst is highly deliberate. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (approx. 99°), which accelerates the reductive elimination step and stabilizes the palladium intermediate against precipitation into inactive "palladium black." A biphasic solvent system (Toluene/Ethanol/Water) ensures the solubility of both the organic substrates and the inorganic base (K2CO3), facilitating efficient transmetalation at the aqueous-organic interface[3].
Protocol:
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Preparation: Charge a reaction vessel with 5-bromo-3,4-dihydro-2H-pyran (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq).
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Solvent & Base: Add a solvent mixture of Toluene, Ethanol, and Water (typical volumetric ratio 4:1:1). Add Potassium Carbonate (K2CO3, 2.0–3.0 eq) as the base[3].
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Degassing: Sparge the mixture with inert gas (N2 or Argon) for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the catalyst.
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Catalyst Addition: Add PdCl2(dppf) (typically 0.05 eq).
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Reaction: Heat the mixture to 80–90 °C under an inert atmosphere for 12.0 hours[3].
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Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify via silica gel chromatography to yield 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran as an orange solid[3].
Catalytic cycle of the Suzuki-Miyaura cross-coupling step highlighting the Pd(0) active species.
Step 2: Chemoselective Catalytic Hydrogenation
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Objective: Synthesis of the final product, 3-(4-chlorophenyl)tetrahydro-2H-pyran.
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Mechanistic Rationale: Reducing an alkene in the presence of an aryl chloride presents a classic chemoselectivity challenge. Standard Palladium on Carbon (Pd/C) under hydrogen gas frequently leads to unwanted hydrodehalogenation (cleavage of the C-Cl bond). To circumvent this, Platinum(IV) oxide (PtO2, Adams' catalyst) is employed. PtO2 is highly active for alkene reduction at ambient pressures but exhibits significantly lower kinetics for aryl halide oxidative addition compared to Pd, preserving the critical chloro-substituent[4]. Furthermore, Ethyl Acetate (EtOAc) is selected as an aprotic solvent to suppress solvolysis-driven dehalogenation pathways that are typically exacerbated by protic solvents like methanol.
Protocol:
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Preparation: Dissolve 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous Ethyl Acetate (EtOAc)[4].
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Catalyst Addition: Add Platinum(IV) oxide (PtO2, catalytic amount, e.g., 5–10 mol%).
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Atmosphere Exchange: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon or Parr apparatus (1 atm). Repeat this purge cycle three times.
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Reaction: Stir the suspension vigorously at room temperature for 6.0 hours[4]. Monitor via TLC or LC-MS to ensure complete alkene consumption without over-reduction.
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Workup: Filter the reaction mixture through a pad of Celite to remove the heterogeneous platinum catalyst. Wash the filter cake thoroughly with EtOAc.
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Isolation: Concentrate the filtrate under reduced pressure to afford crude 3-(4-chlorophenyl)tetrahydro-2H-pyran as a white solid[4].
Quantitative Data & Yield Analysis
To provide a clear benchmarking standard for process chemists, the expected reaction metrics derived from established pharmaceutical protocols are summarized below:
| Step | Reactant | Catalyst / Reagents | Solvent | Time | Appearance | Expected Yield |
| 1. Cross-Coupling | 5-bromo-3,4-dihydro-2H-pyran | PdCl2(dppf), K2CO3 | Toluene/EtOH/H2O | 12.0 h | Orange Solid | ~58.8%[3] |
| 2. Hydrogenation | 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran | PtO2, H2 (1 atm) | Ethyl Acetate | 6.0 h | White Solid | ~96.3%[4] |
Self-Validating Analytical Strategy
To ensure the integrity of the synthesized compound, the protocol must function as a self-validating system through orthogonal analytical checks:
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1H NMR (CDCl3): The complete disappearance of the vinylic proton signal (typically around 6.0–6.5 ppm) from the dihydropyran intermediate confirms successful hydrogenation. The emergence of complex aliphatic multiplets (1.5–4.0 ppm) validates the newly saturated tetrahydropyran ring.
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Mass Spectrometry (ESI-MS): The final product must exhibit a characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an exact 3:1 ratio) at the expected m/z of 196/198. The absence of an M-34 peak (loss of Cl + addition of H) definitively proves that the chemoselective conditions successfully prevented hydrodehalogenation.
Conclusion
The synthesis of 3-(4-chlorophenyl)tetrahydro-2H-pyran exemplifies the precision required in modern medicinal chemistry. By strategically pairing a robust Suzuki-Miyaura coupling with a chemoselective PtO2-catalyzed hydrogenation, chemists can reliably access this scaffold without compromising the structural integrity of the aryl chloride[4],[3]. This intermediate remains highly valuable for exploring structure-activity relationships (SAR) in AMPK activation, offering a pathway to novel therapeutics for metabolic and renal disorders[1],[2].
References
- Source: Google Patents (Assignee: Pfizer Inc.)
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Title: 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran | 1467061-90-0 (Reaction Data & Patent Aggregation) Source: Molaid Chemical Database URL: [Link]
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Title: 3-(4-Chlorophenyl)tetrahydro-2H-pyran | 1467061-91-1 (Compound Data) Source: Molaid Chemical Database URL: [Link]
Sources
- 1. US8889730B2 - Indole and indazole compounds that activate AMPK - Google Patents [patents.google.com]
- 2. US8889730B2 - Indole and indazole compounds that activate AMPK - Google Patents [patents.google.com]
- 3. 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran - CAS号 1467061-90-0 - 摩熵化学 [molaid.com]
- 4. 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran - CAS号 1467061-90-0 - 摩熵化学 [molaid.com]
